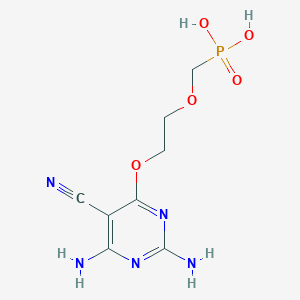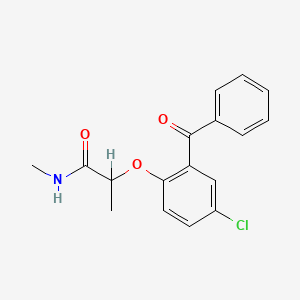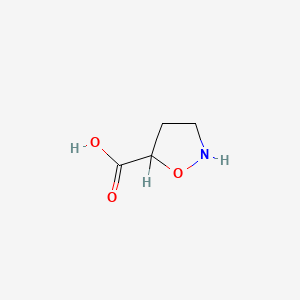
1,2-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxazolidine-5-carboxylic acid is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazolidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids. This process typically involves a nucleophilic attack followed by intramolecular cyclization . Another method includes the use of multicomponent reactions involving 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents such as Deoxo-Fluor® and commercial manganese dioxide in packed reactors has been reported to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
1,2-Oxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include the inhibition of bacterial protein synthesis, making it a potential candidate for antibacterial drug development .
Comparison with Similar Compounds
1,2-Oxazolidine-5-carboxylic acid can be compared with other similar compounds such as oxazolines, oxazoles, and thiazoles:
Oxazoles: Oxazoles are the oxidized form of oxazolines and have a more aromatic character.
Thiazoles: Thiazoles contain sulfur instead of oxygen in the ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
36839-09-5 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7) |
InChI Key |
AHKFLJODSRVDLO-UHFFFAOYSA-N |
SMILES |
C1CNOC1C(=O)O |
Canonical SMILES |
C1CNOC1C(=O)O |
Synonyms |
(+-)-isomer of 5-oxaproline 5-isoxazolidinecarboxylic acid 5-oxaproline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


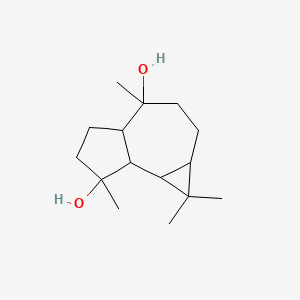
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
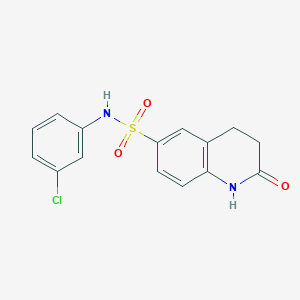
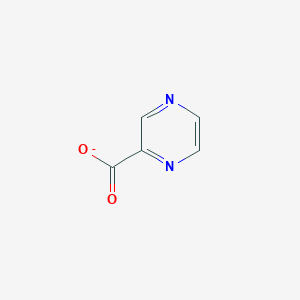
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
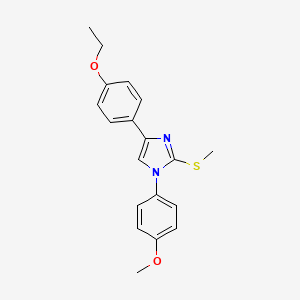
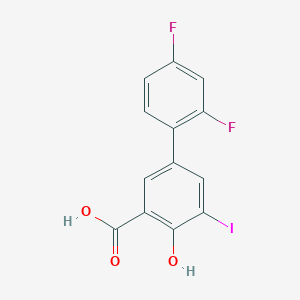
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)

![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
